molecular formula C11H20Cl2N2O B1520952 N-[2-(4-Amino-3-methylphenoxy)ethyl]-N,N-dimethylamine dihydrochloride CAS No. 1185297-94-2

N-[2-(4-Amino-3-methylphenoxy)ethyl]-N,N-dimethylamine dihydrochloride

Cat. No.: B1520952
CAS No.: 1185297-94-2
M. Wt: 267.19 g/mol
InChI Key: XAGAWYKNLGRUOQ-UHFFFAOYSA-N
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Description

“N-[2-(4-Amino-3-methylphenoxy)ethyl]-N,N-dimethylamine dihydrochloride” is a chemical compound with the CAS Number: 1185297-94-2. Its molecular weight is 267.2 . The compound’s IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H18N2O.2ClH/c1-9-8-10(4-5-11(9)12)14-7-6-13(2)3;;/h4-5,8H,6-7,12H2,1-3H3;2*1H . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 267.2 . More detailed physical and chemical properties are not available in the sources I have access to.

Scientific Research Applications

Natural Sources and Bioactivities of Analog Compounds

Research on compounds such as 2,4-Di-tert-butylphenol and its analogs highlights the exploration of natural sources and bioactivities, which include antimicrobial and antifungal properties. Such studies indicate the potential of related compounds in agricultural and pharmaceutical applications due to their bioactive properties (Zhao et al., 2020).

Environmental Fate and Behavior

Studies on environmental contaminants like parabens explore their occurrence, fate, and behavior in aquatic environments. This research is crucial for understanding the ecological impact of chemical compounds and their potential risks to human health (Haman et al., 2015).

Advanced Oxidation Processes

Research on the degradation of various compounds through advanced oxidation processes sheds light on methods to mitigate environmental pollution. This includes the study of by-products and biotoxicity associated with the degradation pathways, which is essential for ensuring the safety of water treatment technologies (Qutob et al., 2022).

Safety and Hazards

The compound is labeled as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

4-[2-(dimethylamino)ethoxy]-2-methylaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O.2ClH/c1-9-8-10(4-5-11(9)12)14-7-6-13(2)3;;/h4-5,8H,6-7,12H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGAWYKNLGRUOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCN(C)C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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